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Compound of Interest

3-chloro-N-
Compound Name:
cyclohexylpropanamide

Cat. No.: B1624415

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and
potential biological relevance of 3-chloro-N-cyclohexylpropanamide. The information is
intended to support research and development activities in medicinal chemistry, pharmacology,
and materials science.

Core Chemical Properties

3-chloro-N-cyclohexylpropanamide is a chemical compound featuring a secondary amide
linkage between a cyclohexyl group and a 3-chloropropanoyl moiety. Its structure suggests
potential for use as a chemical intermediate or as a scaffold for the development of novel
bioactive molecules.

Data Presentation

The following table summarizes the key physical and chemical properties of 3-chloro-N-
cyclohexylpropanamide. Data is compiled from computational predictions and available
supplier information.[1][2]
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Property Value Source
3-chloro-N-
IUPAC Name ] PubChem[1]
cyclohexylpropanamide
CAS Number 61872-76-2 PubChem([1]
Molecular Formula CoH16CINO PubChem[1][3]
Molecular Weight 189.68 g/mol PubChem[1]
Density 1.07 g/cm3 (Predicted) ChemSrc[2]
N ) 348.5 °C at 760 mmHg
Boiling Point ) ChemSrc[2]
(Predicted)
Flash Point 164.6 °C (Predicted) ChemSrc[2]
XLogP3 (Lipophilicity) 19 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
1 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]
Exact Mass 189.0920418 Da PubChem[1]
Topological Polar Surface Area  29.1 A2 PubChem[1]

Synonyms: beta-chloro-N-cyclohexylpropionamide, 3-chloro-N-cyclohexyl-propanamide.[1]

Synthesis and Experimental Protocols

The most direct and widely used method for synthesizing N-substituted amides is the reaction

of a primary or secondary amine with an acyl chloride.[4] This reaction, a type of nucleophilic

acyl substitution, is typically rapid and efficient.

General Synthesis Workflow

The logical pathway for the synthesis of 3-chloro-N-cyclohexylpropanamide involves the

reaction between cyclohexylamine and 3-chloropropionyl chloride. A base, such as
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triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCI) byproduct
generated during the reaction.
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Caption: Synthesis workflow for 3-chloro-N-cyclohexylpropanamide.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from general methods for amide
synthesis from acyl chlorides.[5][6]

Materials:

Cyclohexylamine (1.0 equiv.)

3-Chloropropionyl chloride (1.0 equiv.)

Triethylamine (1.1 equiv.)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
cyclohexylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane.

Cool the stirred solution to 0 °C using an ice bath.

Slowly add a solution of 3-chloropropionyl! chloride (1.0 equiv.) in anhydrous dichloromethane
to the flask dropwise over 15-20 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
saturated NaHCOs solution (2x), deionized water (1x), and brine (1x).

Dry the separated organic layer over anhydrous MgSOa.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product.

If necessary, purify the crude product by column chromatography on silica gel or by
recrystallization to obtain pure 3-chloro-N-cyclohexylpropanamide.

Spectral Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in public

databases, the expected characteristics can be predicted based on its structure.

'H NMR: The spectrum would be expected to show a multiplet for the methine proton of the
cyclohexyl group adjacent to the nitrogen, signals for the methylene protons of the
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cyclohexyl ring, and two triplets corresponding to the two methylene groups of the
chloropropanoyl chain. The N-H proton would likely appear as a doublet.

e 13C NMR: The spectrum would feature a signal for the carbonyl carbon around 170 ppm,
along with signals for the carbons of the cyclohexyl ring and the two methylene carbons of
the propanoyl chain.

¢ IR Spectroscopy: Key vibrational bands would include an N-H stretch (around 3300 cm™1),
C-H stretches from the alkyl groups (below 3000 cm~1), a strong amide | band (C=0 stretch)
around 1640 cm~1, and an amide Il band (N-H bend) around 1550 cm~1. A C-Cl stretch
would be expected in the fingerprint region (around 600-800 cm™1).

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak with approximately one-third the intensity of the M* peak, which is
indicative of the presence of a single chlorine atom.

Potential Biological Activity and Research
Applications

Specific biological activities for 3-chloro-N-cyclohexylpropanamide have not been
extensively reported. However, the broader class of N-cyclohexylamide and cyclohexylamine
derivatives has been associated with various biological functions, suggesting potential avenues
for investigation. Some related compounds have shown antimicrobial, antiproliferative, and
acetylcholinesterase inhibitory activities.[3] The chloro-alkyl moiety also presents a reactive site
for further chemical modification, making this compound a potentially useful intermediate in
drug discovery programs.

General Biological Screening Workflow

For a novel compound like 3-chloro-N-cyclohexylpropanamide, a structured screening
process is essential to identify potential therapeutic applications. This workflow outlines the
logical progression from initial synthesis to preliminary biological evaluation.
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Caption: General workflow for the biological evaluation of a novel chemical entity.

Safety and Handling
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As a chlorinated organic amide, 3-chloro-N-cyclohexylpropanamide should be handled with
appropriate safety precautions in a laboratory setting. Assume the compound is potentially
hazardous and irritating. Standard personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-
ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)
from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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